(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is an organic compound that features a benzodiazole ring fused with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Alkylation: The benzodiazole ring is then alkylated using methyl iodide to introduce the methyl group.
Condensation Reaction: The alkylated benzodiazole is then reacted with 4-methylphenylamine and acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of benzodiazole carboxylic acids.
Reduction: Formation of benzodiazole amines.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzodiazole and 2-methylbenzodiazole share structural similarities.
Acrylonitrile Derivatives: Compounds such as 2-cyano-3-phenylacrylonitrile.
Uniqueness
(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is unique due to the combination of its benzodiazole and acrylonitrile moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)20-12-14(11-19)18-21-16-5-3-4-6-17(16)22(18)2/h3-10,12,20H,1-2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBJEMXNCOHAB-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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